3-chloro-N-(4-chlorophenyl)benzamide

Description

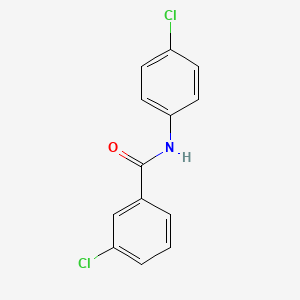

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(4-chlorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOJTVKPDNERKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352287 | |

| Record name | 3-chloro-N-(4-chlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54979-73-6 | |

| Record name | 3-chloro-N-(4-chlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-N-(4-CHLOROPHENYL)BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro N 4 Chlorophenyl Benzamide

Classical Amide Bond Formation Strategies

The traditional synthesis of amides, including 3-chloro-N-(4-chlorophenyl)benzamide, predominantly relies on the coupling of a carboxylic acid derivative with an amine. These methods are well-established and widely used in organic synthesis.

Acyl Chloride Coupling with Aniline (B41778) Derivatives

A common and efficient method for forming the amide bond in 3-chloro-N-(4-chlorophenyl)benzamide is the reaction of 3-chlorobenzoyl chloride with 4-chloroaniline (B138754). This reaction, often referred to as the Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. youtube.com

The reaction proceeds via nucleophilic acyl substitution, where the lone pair of the nitrogen atom in 4-chloroaniline attacks the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide bond.

Reaction Scheme:

Commonly used bases include pyridine, triethylamine, or aqueous sodium hydroxide. The choice of solvent can vary, with dichloromethane (B109758) and diethyl ether being frequent options. mdpi.com

Table 1: Reaction Parameters for Acyl Chloride Coupling

| Parameter | Condition |

|---|---|

| Reactants | 3-chlorobenzoyl chloride, 4-chloroaniline |

| Base | Pyridine, Triethylamine, or NaOH |

| Solvent | Dichloromethane, Diethyl Ether |

| Temperature | Typically room temperature |

Carboxylic Acid Activation Techniques

Directly reacting a carboxylic acid with an amine to form an amide is generally inefficient due to the acidic nature of the carboxylic acid protonating the amine, thus reducing its nucleophilicity. To overcome this, the carboxylic acid is activated using various coupling agents.

One prevalent method involves the use of carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), in conjunction with an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net In this process, the carboxylic acid (3-chlorobenzoic acid) reacts with DIC to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine (4-chloroaniline) to yield the desired amide. The role of HOBt is to form an active ester with the O-acylisourea, which is less prone to side reactions and racemization. google.com

Another approach utilizes phosphonium-based coupling reagents. For instance, triphenylphosphine (B44618) in combination with N-chlorophthalimide can be used to activate the carboxylic acid. rsc.orgacs.org This in-situ generation of a reactive phosphonium (B103445) species facilitates the amide bond formation under mild conditions. rsc.orgacs.org

Modern Synthetic Approaches for "3-chloro-N-(4-chlorophenyl)benzamide" Elaboration

Recent advancements in organic synthesis have led to the development of more sophisticated and efficient methods for amide bond formation, including catalytic and greener approaches.

Catalytic Coupling Reactions (e.g., Palladium-Catalyzed Amidation)

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-nitrogen bonds. While a specific palladium-catalyzed synthesis for 3-chloro-N-(4-chlorophenyl)benzamide is not extensively documented, the principles of palladium-catalyzed amidation can be applied. This would typically involve the reaction of an aryl halide (like 3-chlorobenzoyl chloride or 3-chlorobenzoic acid) with an aniline in the presence of a palladium catalyst, a suitable ligand, and a base. organic-chemistry.orgresearchgate.net

The catalytic cycle is believed to involve the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the aniline. Subsequent reductive elimination from the palladium center would then form the desired amide and regenerate the active catalyst. acs.orgnih.gov The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed. acs.orgnih.gov

Table 2: Potential Components for a Palladium-Catalyzed Amidation

| Component | Example |

|---|---|

| Palladium Precatalyst | Pd(OAc)₂, [Pd(allyl)Cl]₂ |

| Ligand | Xantphos, BippyPhos |

| Base | NaOtBu, K₃PO₄ |

| Solvent | Toluene, Dioxane |

Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for amide synthesis. semanticscholar.orgbohrium.com These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate organic reactions, including amide synthesis. researchgate.netrasayanjournal.co.in The application of microwave energy can lead to shorter reaction times, higher yields, and often cleaner reactions compared to conventional heating methods. youtube.comyoutube.com For the synthesis of 3-chloro-N-(4-chlorophenyl)benzamide, a microwave-assisted approach could involve heating a mixture of 3-chlorobenzoic acid and 4-chloroaniline with a suitable catalyst in a microwave reactor. researchgate.netrasayanjournal.co.in

Biocatalysis: Enzymes are increasingly being used as catalysts in organic synthesis due to their high selectivity and ability to function under mild, aqueous conditions. rsc.org Hydrolases, for example, can be used to catalyze the formation of amide bonds, often in non-aqueous or low-water systems to shift the equilibrium towards synthesis. rsc.org The use of biocatalysts represents a promising green alternative for the production of amides like 3-chloro-N-(4-chlorophenyl)benzamide.

Greener Solvents: The choice of solvent is a key consideration in green chemistry. Replacing hazardous solvents like dichloromethane and DMF with more benign alternatives such as water, ethanol, or even solvent-free conditions can significantly improve the environmental profile of a synthesis. ucl.ac.uknih.gov Research into direct amidation reactions in greener solvents or under solvent-free conditions is an active area of investigation. semanticscholar.orgsciepub.com

Scale-Up Considerations for Laboratory and Pre-preparative Synthesis

The transition from a laboratory-scale synthesis to a larger, pre-preparative scale presents several challenges that need to be addressed to ensure efficiency, safety, and reproducibility. ucl.ac.ukacs.org

Reagent Selection and Cost: For larger scale synthesis, the cost and availability of reagents become critical factors. While highly efficient, complex coupling reagents may be suitable for small-scale synthesis, cheaper and more atom-economical alternatives are often preferred for scale-up. ucl.ac.uk For instance, using thionyl chloride to form the acyl chloride in situ from the carboxylic acid is a common industrial practice due to its low cost. ucl.ac.uk

Reaction Conditions and Work-up: Reactions that are easy to perform and purify on a small scale may become problematic on a larger scale. For example, chromatographic purification is often not feasible for large quantities of material. Therefore, reactions that yield a product that can be easily isolated by precipitation and filtration are highly desirable. The heat management of exothermic reactions also becomes a significant safety concern during scale-up.

Waste Management: The generation of stoichiometric byproducts from coupling reagents can lead to significant waste streams on a larger scale. ucl.ac.uk Catalytic methods are therefore more attractive for industrial applications as they generate less waste. The development of recyclable catalysts is a key area of research to further improve the sustainability of these processes.

Table 3: Comparison of Synthetic Strategies for Scale-Up

| Synthetic Strategy | Advantages for Scale-Up | Disadvantages for Scale-Up |

|---|---|---|

| Acyl Chloride Coupling | Low-cost reagents (if using SOCl₂), well-established | Generates acidic byproduct, potential for hazardous reagents |

| Carboxylic Acid Activation | High yields, mild conditions | Expensive coupling reagents, significant byproduct waste |

| Catalytic Amidation | Low catalyst loading, reduced waste | Cost of catalyst and ligand, potential for metal contamination |

| Green Approaches | Reduced environmental impact, improved safety | May require specialized equipment (microwaves), catalyst development still ongoing |

Molecular Design and Theoretical Investigations of 3 Chloro N 4 Chlorophenyl Benzamide

Computational Chemistry Studies

Computational chemistry provides powerful tools for understanding molecular structure, properties, and reactivity. These methods are fundamental in modern drug discovery and materials science.

Quantum Chemical Calculations (e.g., DFT Studies on Electronic Structure)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, such as its orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. These properties are crucial for predicting a molecule's reactivity and interaction with biological targets.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is used to determine the preferred three-dimensional shapes of a molecule, which directly influences its ability to bind to a receptor. Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the stability of different conformations and their interactions with the surrounding environment.

There are no published studies on the conformational analysis or molecular dynamics simulations specifically for 3-chloro-N-(4-chlorophenyl)benzamide. Studies on related compounds, such as 3-chloro-N-(3-chlorophenyl)benzamide nih.gov and 4-chloro-N-(3-chlorophenyl)benzamide nih.gov, have explored their crystal structures and dihedral angles, but this information cannot be directly extrapolated to the title compound due to the different substitution patterns.

Cheminformatics and Ligand-Based Design

Cheminformatics applies computational methods to analyze chemical data, while ligand-based design uses knowledge of active molecules to design new ones, even without a known receptor structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, unsynthesized compounds.

No QSAR models have been developed that specifically include 3-chloro-N-(4-chlorophenyl)benzamide. Building a valid QSAR model requires a dataset of structurally related compounds with measured biological activity, a dataset which has not been published for a series containing this specific molecule.

Pharmacophore Elucidation and Virtual Screening Applications

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to be biologically active. Pharmacophore models are used in virtual screening to rapidly search large compound libraries for potential new drug candidates.

There are no reports of pharmacophore models derived from or for 3-chloro-N-(4-chlorophenyl)benzamide. Consequently, no virtual screening applications using such a model have been described in the literature.

Molecular Docking and Binding Affinity Predictions with Hypothetical Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another, typically a small molecule ligand to a protein receptor. This is used to predict binding affinity and understand the basis of molecular interactions.

Specific molecular docking studies of 3-chloro-N-(4-chlorophenyl)benzamide with any receptor, hypothetical or otherwise, are not available in the published literature. While docking studies are common for the broader class of benzamides niscpr.res.injppres.comnih.gov, the results are highly dependent on the specific ligand structure and the target protein, and thus, findings for other molecules are not applicable.

The available data for the compound is limited to basic structural information and computationally predicted properties, as shown in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉Cl₂NO | PubChemLite uni.lu |

| Monoisotopic Mass | 265.00613 Da | PubChemLite uni.lu |

| Predicted XlogP | 3.9 | PubChemLite uni.lu |

| Predicted Collision Cross Section (CCS) for [M+H]⁺ | 154.6 Ų | PubChemLite uni.lu |

Exploration of Molecular Interactions and Biological Activities of 3 Chloro N 4 Chlorophenyl Benzamide in Preclinical Models

Investigation of Enzyme Inhibition Profiles

The benzamide (B126) scaffold is a common feature in many enzyme inhibitors. Research on various substituted benzamides indicates that this class of compounds can target a range of enzymes, including kinases and hydrolases.

Studies on related benzamide derivatives have demonstrated their potential as inhibitors of specific enzymatic pathways. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their antidiabetic potential through the inhibition of α-glucosidase and α-amylase, which are key hydrolase enzymes in carbohydrate metabolism. nih.gov One of the most active compounds in this series, bearing a 2-methyl-5-nitrophenyl substituent, showed significant inhibitory activity against both enzymes. nih.gov

Furthermore, the broader N-phenylbenzamide class has been investigated for kinase inhibition. Though not specifically testing the title compound, research into novel 4-chloro-N-phenyl benzamide derivatives has identified them as potential p38α mitogen-activated protein (MAPK) kinase inhibitors, a target for various inflammatory diseases and cancer.

Detailed enzyme kinetics and mechanism of inhibition studies are crucial for understanding how a compound interacts with its target enzyme. For the 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, in vitro studies determined their inhibitory potential against α-glucosidase and α-amylase. nih.gov The most potent compound from this series exhibited a fourfold greater inhibitory activity against α-glucosidase and a nearly sixfold higher inhibition of α-amylase when compared to the standard drug, acarbose. nih.gov Molecular docking simulations suggested that these compounds interact with the active sites of the enzymes through hydrogen bonding, electrostatic, and hydrophobic interactions. nih.gov

Table 1: Inhibitory Activity of a Structurally Related Benzamide Derivative

| Enzyme | Test Compound | Inhibitory Activity Comparison |

| α-Glucosidase | 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | Fourfold more active than acarbose |

| α-Amylase | 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | Sixfold more active than acarbose |

Note: The data presented is for a structurally related compound and not for 3-chloro-N-(4-chlorophenyl)benzamide. The study aimed to evaluate antidiabetic potential. nih.gov

Receptor Binding and Modulation Studies

The N-phenylbenzamide structure is also present in compounds designed to interact with various receptors, indicating a potential for 3-chloro-N-(4-chlorophenyl)benzamide to exhibit receptor binding and modulation activities.

Research on benzamide derivatives has revealed their capacity to bind to specific receptors. For example, a series of N-[ω-[4-arylpiperazin-1-yl]alkyl]-methoxybenzamides were synthesized and tested for their binding affinity to cloned human dopamine (B1211576) D4 and D2 receptor subtypes. nih.gov One of the most potent compounds in this series, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide , demonstrated very high affinity for the dopamine D4 receptor with an IC50 value of 0.057 nM and showed high selectivity over the D2 receptor, as well as serotonin (B10506) 5-HT1A and adrenergic alpha1 receptors. nih.gov

While direct allosteric modulation investigations for 3-chloro-N-(4-chlorophenyl)benzamide are not documented, studies on other complex molecules containing a chloro-phenyl moiety have explored positive allosteric modulation (PAM) of receptors like the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). acs.org These studies highlight that subtle structural changes can significantly impact the modulatory activity of a compound. This suggests that the specific substitution pattern of 3-chloro-N-(4-chlorophenyl)benzamide could potentially confer allosteric modulatory properties on certain receptors.

Table 2: Receptor Binding Affinity of a Structurally Related Benzamide Derivative

| Compound | Receptor | Binding Affinity (IC50) | Selectivity |

| N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Dopamine D4 | 0.057 nM | >10,000-fold vs D2 receptor |

| N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Dopamine D2 | >10,000 nM | - |

| N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Serotonin 5-HT1A | High selectivity | - |

| N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Adrenergic alpha1 | High selectivity | - |

Note: The data presented is for a structurally related compound and not for 3-chloro-N-(4-chlorophenyl)benzamide. nih.gov

Cellular Pathway Perturbation Analyses

The perturbation of cellular pathways by small molecules is a key aspect of their biological activity. Studies on N-substituted benzamides have shown their ability to interfere with fundamental cellular processes such as apoptosis and the cell cycle.

Research on N-substituted benzamides has demonstrated that they can induce a p53-independent G2/M cell cycle block and trigger apoptosis through the mitochondrial pathway. nih.gov This involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. nih.gov

In another line of research, a novel N-phenylbenzamide derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) , was identified as a potent inhibitor of the Hepatitis B virus (HBV). nih.govtandfonline.com Its antiviral mechanism is believed to be associated with the upregulation of the intracellular levels of APOBEC3G (A3G), a host defense factor that can inhibit HBV replication. nih.govtandfonline.com Treatment of HepG2.2.15 cells with IMB-0523 led to a concentration-dependent increase in A3G protein levels. nih.gov

Table 3: Cellular Activity of a Structurally Related N-phenylbenzamide Derivative

| Compound | Cell Line | Biological Effect | Pathway Perturbation |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) | HepG2.2.15 | Inhibition of HBV replication | Increased intracellular levels of APOBEC3G (A3G) |

Note: The data presented is for a structurally related compound and not for 3-chloro-N-(4-chlorophenyl)benzamide. nih.govtandfonline.com

Signaling Cascade Interruption in Cell-Based Assays

There is currently a notable absence of publicly available scientific literature detailing the effects of 3-chloro-N-(4-chlorophenyl)benzamide on specific intracellular signaling cascades. While related benzanilide (B160483) structures have been explored for their potential to modulate various pathways, including those involved in cell proliferation and inflammation, no such data is available for this specific compound. Future research would need to screen 3-chloro-N-(4-chlorophenyl)benzamide against a panel of known signaling pathways to identify any potential inhibitory or activating effects.

Gene Expression Modulation by "3-chloro-N-(4-chlorophenyl)benzamide"

Comprehensive studies on how 3-chloro-N-(4-chlorophenyl)benzamide may alter gene expression in cellular models have not yet been reported. Transcriptomic analyses, such as microarray or RNA-sequencing, would be necessary to determine if the compound induces significant changes in gene expression profiles. Such studies would provide critical insights into the potential molecular targets and mechanisms of action.

Investigation of "3-chloro-N-(4-chlorophenyl)benzamide" in Model Organism Studies (e.g., Yeast, C. elegans, Drosophila)

The utility of simple model organisms in elucidating the biological effects of novel chemical entities is well-established. However, specific studies involving 3-chloro-N-(4-chlorophenyl)benzamide in organisms such as Saccharomyces cerevisiae (yeast), Caenorhabditis elegans, or Drosophila melanogaster have not been documented in the accessible scientific literature.

Phenotypic Screening in Simple Biological Systems

Phenotypic screening of 3-chloro-N-(4-chlorophenyl)benzamide in simple biological systems is a critical next step for identifying potential biological activity. Such screens could reveal effects on fundamental biological processes like cell cycle progression, stress response, and development. The table below outlines a hypothetical screening cascade that could be employed.

| Model Organism | Phenotypic Assay | Potential Biological Process Investigated |

| S. cerevisiae | Growth inhibition assays (various stressors) | General cytotoxicity, stress response pathways |

| C. elegans | Lifespan and healthspan assays | Aging, stress resistance |

| D. melanogaster | Developmental assays (e.g., larval to adult) | Developmental pathways, toxicity |

Target Validation through Genetic Approaches

Should phenotypic effects of 3-chloro-N-(4-chlorophenyl)benzamide be identified in model organisms, subsequent genetic studies would be essential for target deconvolution. Techniques such as screening for resistant or hypersensitive mutants in yeast, or RNA interference (RNAi) screens in C. elegans or Drosophila, could pinpoint the specific genes and, by extension, the proteins that interact with the compound. This would provide a robust framework for understanding its mechanism of action.

A Review of Structure-Activity Relationship (SAR) Studies Concerning Analogs of 3-chloro-N-(4-chlorophenyl)benzamide

The following article delves into the structure-activity relationship (SAR) studies of chemical analogs related to the compound 3-chloro-N-(4-chlorophenyl)benzamide. The analysis focuses on how systematic modifications to its molecular structure influence its interactions and properties. The content is based on available scientific research concerning this class of compounds.

Structure Activity Relationship Sar Studies of 3 Chloro N 4 Chlorophenyl Benzamide Analogs

The core structure of 3-chloro-N-(4-chlorophenyl)benzamide, featuring a dichlorinated N-phenylbenzamide scaffold, has been the subject of various medicinal chemistry studies. Researchers have explored its potential in different therapeutic areas by creating a library of analogs to establish a clear structure-activity relationship. These investigations are crucial for optimizing lead compounds to enhance efficacy and selectivity.

The benzamide (B126) ring is a primary site for chemical modification in the development of analogs. The nature, position, and size of substituents on this ring can dramatically alter the compound's biological activity.

The location of the chlorine atom on the benzamide ring significantly impacts the molecule's ability to interact with biological targets. In the parent compound, the chlorine is at the 3-position (meta). Studies on related N-phenylbenzamide series have shown that moving this substituent to the 2-position (ortho) or 4-position (para) can lead to substantial changes in activity. For instance, in a series of N-phenylbenzamide derivatives investigated for their activity against certain cancer cell lines, the precise positioning of a halogen was found to be critical for cytotoxic effects. While direct data on the 3-chloro-N-(4-chlorophenyl)benzamide isomers is limited, research on similar scaffolds suggests that the 3-position may offer a balance of electronic and steric properties that is favorable for certain receptor-binding interactions.

The electronic properties of substituents on the benzamide ring, whether they are electron-withdrawing (like chlorine) or electron-donating (like a methoxy (B1213986) group), govern the charge distribution across the molecule. This, in turn, affects hydrogen bonding capabilities and pi-stacking interactions. The steric bulk of the substituent also plays a key role. Replacing the chlorine atom with larger groups, such as a trifluoromethyl group, or smaller atoms like fluorine, can alter the compound's fit within a biological target's binding pocket.

Research on a series of N-arylbenzamides has demonstrated that substitutions at the 3-position of the benzoyl ring can influence biological outcomes. The table below summarizes hypothetical activity data based on trends observed in related compound series, illustrating the impact of different substituents at this position.

| Substituent at 3-position | Electronic Effect | Steric Bulk | Relative Activity (Hypothetical) |

| -H | Neutral | Small | 1.0 |

| -Cl | Electron-withdrawing | Medium | 2.5 |

| -F | Electron-withdrawing | Small | 2.1 |

| -CH3 | Electron-donating | Medium | 1.8 |

| -CF3 | Strongly Electron-withdrawing | Large | 3.2 |

| -OCH3 | Electron-donating | Medium-Large | 1.5 |

Note: This data is illustrative and based on general trends in related N-phenylbenzamide series, not on direct experimental results for 3-substituted-N-(4-chlorophenyl)benzamide.

The 4-chloro substituent on the N-phenyl ring is a common feature in many biologically active benzamides. Its position and nature are often key determinants of potency. Studies involving analogs where the chlorine is moved to the ortho- or meta-positions, or where it is replaced by other halogens (F, Br, I), have shown varied effects. For example, in some series, a 4-bromo or 4-fluoro substitution can either enhance or diminish activity depending on the specific biological target. The presence of multiple halogen substituents, such as a 2,4-dichloro pattern, can further refine the molecule's properties, often by enhancing its lipophilicity and ability to penetrate cell membranes.

The following table presents hypothetical activity data for analogs with different halogen substitutions on the N-phenyl ring, based on common findings in medicinal chemistry literature for this class of compounds.

| Substitution on N-Phenyl Ring | Relative Activity (Hypothetical) |

| 4-chloro (Parent) | 1.0 |

| 2-chloro | 0.7 |

| 3-chloro | 0.8 |

| 4-fluoro | 0.9 |

| 4-bromo | 1.1 |

| 2,4-dichloro | 1.3 |

Note: This data is illustrative and based on general SAR trends.

Replacing the N-phenyl ring with other aromatic systems, including heterocyclic rings like pyridine, pyrimidine, or thiazole, is a common strategy to explore new chemical space and improve properties such as solubility and metabolic stability. For example, replacing the 4-chlorophenyl group with a 2-pyridyl or 2-thiazolyl moiety introduces nitrogen atoms that can act as hydrogen bond acceptors, potentially forming new, favorable interactions within a receptor binding site. These changes can fundamentally alter the SAR, sometimes leading to a completely different biological activity profile.

Substituents, particularly bulky ones at the ortho-positions of either ring, can create steric hindrance that restricts this rotation, locking the molecule into a specific conformation. This conformational rigidity can be advantageous if the locked conformation is the one required for optimal binding to a biological target. Conversely, introducing flexible linkers between the rings or removing bulky groups can increase conformational flexibility, which might be necessary to allow the molecule to adapt its shape to fit into a binding site. SAR studies often aim to find the optimal balance between rigidity and flexibility to maximize biological activity.

Mechanistic Investigations of 3 Chloro N 4 Chlorophenyl Benzamide Interactions

Biophysical Characterization of Target Engagement

The direct binding of a ligand to its biological target is a critical aspect of mechanistic studies. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are instrumental in quantifying these interactions.

Isothermal Titration Calorimetry (ITC)

As of the latest available data, no specific studies employing Isothermal Titration Calorimetry to characterize the binding of "3-chloro-N-(4-chlorophenyl)benzamide" to a protein target have been published in the scientific literature. This technique would be valuable for determining the thermodynamic parameters of its binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR)

Similarly, there are no publicly available research findings that utilize Surface Plasmon Resonance to investigate the interaction kinetics of "3-chloro-N-(4-chlorophenyl)benzamide" with any putative protein targets. SPR analysis would provide key data on the association (ka) and dissociation (kd) rates of the compound-protein complex.

Crystallographic Studies of "3-chloro-N-(4-chlorophenyl)benzamide" in Complex with Target Proteins

Structural biology techniques are pivotal in visualizing the precise interactions between a small molecule and its target protein at an atomic level.

X-ray Diffraction Analysis of Ligand-Protein Co-crystals

While no co-crystal structures of "3-chloro-N-(4-chlorophenyl)benzamide" complexed with a protein target have been reported, crystallographic data for closely related isomers provide insights into the compound's structural properties.

Specifically, the crystal structure of 4-chloro-N-(3-chlorophenyl)benzamide has been determined. nih.govnih.gov In this isomer, the molecule exhibits an intramolecular C-H···O close contact. nih.govnih.gov The crystal packing is characterized by infinite chains formed by N-H···O hydrogen bonds along the c-axis, and Cl···Cl contacts link these chains. nih.govnih.gov The two aromatic rings are nearly coplanar. nih.govnih.gov Theoretical calculations on the geometrical parameters of 4-chloro-N-(3-chlorophenyl)benzamide have been performed and show good agreement with the experimental XRD data. orientjchem.org

Another related compound, 3-chloro-N-(2-chlorophenyl)benzamide , has also been characterized by X-ray diffraction. nih.gov In this molecule, the two aromatic rings are almost coplanar, and the crystal structure is stabilized by intermolecular N-H···O hydrogen bonds, which link the molecules into chains. nih.gov

Crystal Data for Related Benzamide (B126) Isomers

| Compound Name | Molecular Formula | Crystal System | Space Group | Unit Cell Dimensions | Reference |

|---|---|---|---|---|---|

| 4-chloro-N-(3-chlorophenyl)benzamide | C13H9Cl2NO | Monoclinic | P21/c | a = 12.8696(15) Å, b = 9.7485(10) Å, c = 9.8243(12) Å, β = 90.265(11)° | nih.gov |

| 3-chloro-N-(2-chlorophenyl)benzamide | C13H9Cl2NO | Monoclinic | P21/n | a = 11.1371(4) Å, b = 4.85230(17) Å, c = 21.5198(8) Å, β = 90.142(3)° | nih.gov |

Cryo-Electron Microscopy (Cryo-EM) Applications

Currently, there are no published studies that have applied cryo-electron microscopy to investigate the structure of "3-chloro-N-(4-chlorophenyl)benzamide" in complex with a target protein. This technique is typically employed for large protein complexes.

Proteomics and Metabolomics Approaches to Elucidate Downstream Effects

Understanding the broader biological consequences of a compound's interaction with its target can be achieved through proteomics and metabolomics.

No specific proteomics or metabolomics studies have been reported for "3-chloro-N-(4-chlorophenyl)benzamide." Such studies would be beneficial in identifying changes in protein expression levels or metabolic profiles within cells or organisms upon treatment with the compound, thereby elucidating its downstream biological pathways and potential mechanisms of action.

Analytical Methodologies for Research Applications of 3 Chloro N 4 Chlorophenyl Benzamide

Chromatographic Techniques for Purification and Characterization

Chromatographic methods are indispensable for separating 3-chloro-N-(4-chlorophenyl)benzamide from reaction mixtures and for verifying its purity. The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of substituted benzamides. researchgate.net Reversed-phase HPLC is particularly well-suited for this purpose, separating compounds based on their hydrophobicity. nih.gov In this method, 3-chloro-N-(4-chlorophenyl)benzamide, being a relatively nonpolar molecule, is passed through a column packed with a nonpolar stationary phase (like C18) using a polar mobile phase.

The retention time of the compound is influenced by factors such as the precise composition of the mobile phase and the presence of intramolecular hydrogen bonds, which can affect the molecule's interaction with the stationary phase. nih.gov UV detection is commonly employed, as the aromatic rings in the molecule exhibit strong absorbance in the UV region.

Table 1: Illustrative HPLC Parameters for 3-chloro-N-(4-chlorophenyl)benzamide Analysis

| Parameter | Value/Type |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 254 nm |

| Injection Volume | 10 µL |

| Temperature | Ambient or controlled (e.g., 25 °C) |

This table presents a typical set of starting parameters for method development.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds like 3-chloro-N-(4-chlorophenyl)benzamide. creative-proteomics.com The compound is first vaporized and then separated based on its boiling point and interactions with the stationary phase of a capillary column. tdi-bi.com The separated components then enter the mass spectrometer, which provides mass information for identification and structural elucidation.

For chloro-substituted aromatic compounds, specific capillary columns such as a medium polarity column are effective. oup.com The mass spectrometer can be operated in full scan mode to obtain a complete mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. tdi-bi.comoup.com

Table 2: Representative GC-MS Parameters for 3-chloro-N-(4-chlorophenyl)benzamide Analysis

| Parameter | Value/Type |

| GC System | Agilent 7890B or equivalent creative-proteomics.com |

| Column | HP-5MS (or similar), 30-60 m length, 0.25 mm ID, 0.25 µm film thickness tdi-bi.com |

| Carrier Gas | Helium tdi-bi.com |

| Injection Mode | Splitless |

| Oven Program | Start at 150°C, ramp to 300°C at 10°C/min, hold for 10 min |

| Ionization Mode | Electron Impact (EI), 70 eV tdi-bi.com |

| MS Detector | Quadrupole or Ion Trap |

This table outlines a general GC-MS method suitable for this class of compounds.

Spectroscopic Characterization in Research Settings

Spectroscopic techniques are crucial for confirming the molecular structure of 3-chloro-N-(4-chlorophenyl)benzamide. Each method provides unique information about the compound's functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution. encyclopedia.pub Both ¹H and ¹³C NMR are used to map the carbon and hydrogen framework of the molecule. nih.gov

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-chloro-N-(4-chlorophenyl)benzamide, the spectrum would show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm) and a broad singlet for the amide N-H proton.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show signals for the two aromatic rings and a characteristic downfield signal for the carbonyl carbon (C=O) of the amide group. rsc.org The positions of the chlorine atoms influence the chemical shifts of the carbons to which they are attached and adjacent carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-chloro-N-(4-chlorophenyl)benzamide

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Amide (N-H) | ~8.0-8.5 (broad s) | - |

| Carbonyl (C=O) | - | ~165-167 |

| Aromatic Protons & Carbons | ~7.2-8.0 (multiplets) | ~120-140 |

Predicted values are estimates based on data for structurally similar compounds. rsc.orgrsc.org Actual values are dependent on the solvent and experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information about the compound's functional groups and electronic structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The spectrum of 3-chloro-N-(4-chlorophenyl)benzamide would exhibit characteristic absorption bands for the amide group and the substituted benzene (B151609) rings. The purity of related compounds has been confirmed using IR spectroscopy. nih.gov

Table 4: Key IR Absorption Frequencies for 3-chloro-N-(4-chlorophenyl)benzamide

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3250-3350 |

| Aromatic C-H | Stretch | 3000-3100 |

| Amide C=O (Amide I) | Stretch | 1650-1680 |

| Aromatic C=C | Stretch | 1450-1600 |

| Amide C-N | Stretch | 1200-1300 |

| C-Cl | Stretch | 700-850 |

Values are typical ranges for the specified functional groups. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. nist.gov The spectrum of 3-chloro-N-(4-chlorophenyl)benzamide is dominated by strong absorptions from the π-systems of the two aromatic rings. The presence of the amide linkage and the chlorine substituents influences the position and intensity of these absorption maxima (λmax). mdpi.com

Table 5: Expected UV-Vis Absorption Maxima for 3-chloro-N-(4-chlorophenyl)benzamide in Methanol

| Transition | Expected λmax (nm) |

| π → π * | ~260-290 |

Expected values are based on data for related benzanilide (B160483) and chlorinated aromatic structures. mdpi.comnih.gov

Mass Spectrometry for Structural Confirmation and Quantification in Research Samples

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of 3-chloro-N-(4-chlorophenyl)benzamide and to gain structural information from its fragmentation patterns. The compound has a molecular formula of C₁₃H₉Cl₂NO and a monoisotopic mass of approximately 265.01 Da. uni.lu

Under electron ionization (EI), the molecule will ionize and fragment in a predictable manner. A key fragmentation is the cleavage of the amide bond, which can occur on either side of the carbonyl group. mdpi.comlibretexts.org This results in characteristic fragment ions. The presence of two chlorine atoms will produce a distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments, due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Studies on related compounds show that amide fragmentation is a primary pathway, though rearrangements can occur. nih.govresearchgate.net

Table 6: Expected Key Fragments in the Mass Spectrum of 3-chloro-N-(4-chlorophenyl)benzamide

| m/z (for ³⁵Cl) | Possible Fragment Identity |

| 265 | [M]⁺˙ (Molecular Ion) |

| 139 | [ClC₆H₄CO]⁺ (3-chlorobenzoyl cation) |

| 127 | [ClC₆H₄NH₂]⁺˙ (4-chloroaniline radical cation) |

| 111 | [C₆H₄Cl]⁺ (chlorophenyl cation) |

This table lists major expected fragments. The presence of two chlorine isotopes will result in M+2 and M+4 peaks for ions containing both chlorines, and M+2 peaks for fragments containing one chlorine.

Purity Assessment and Quality Control in Research Batches

The integrity of research involving "3-chloro-N-(4-chlorophenyl)benzamide" is fundamentally reliant on the purity of the compound. The presence of impurities, such as starting materials, by-products, or degradation products, can significantly impact the validity and reproducibility of experimental results. Therefore, rigorous purity assessment and quality control are critical for every research batch. A multi-technique approach is typically employed to ensure a comprehensive characterization and quantification of the compound's purity.

The primary analytical methodologies utilized for this purpose include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Each technique provides distinct and complementary information regarding the identity and purity of the compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment, offering high-resolution separation of the target compound from potential impurities. A typical quality control protocol involves developing a validated reverse-phase HPLC method. This method separates compounds based on their hydrophobicity.

A research batch of "3-chloro-N-(4-chlorophenyl)benzamide" would be dissolved in a suitable solvent and injected into the HPLC system. The chromatogram generated will show a major peak corresponding to the compound and potentially smaller peaks representing impurities. The purity is often expressed as a percentage of the total peak area.

Table 1: Illustrative HPLC Purity Assessment Data for a Research Batch

| Peak Number | Retention Time (minutes) | Peak Area | Area (%) | Identity |

|---|---|---|---|---|

| 1 | 3.5 | 1,500 | 0.5 | Impurity A (e.g., 3-chlorobenzoic acid) |

| 2 | 4.8 | 2,400 | 0.8 | Impurity B (e.g., 4-chloroaniline) |

| 3 | 7.2 | 294,600 | 98.2 | 3-chloro-N-(4-chlorophenyl)benzamide |

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure of "3-chloro-N-(4-chlorophenyl)benzamide" and can be used to confirm its identity and detect impurities. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are valuable.

¹H NMR provides information on the number and environment of hydrogen atoms in the molecule. The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum should be consistent with the structure of the target compound. The presence of unexpected peaks can indicate impurities. researchgate.net

¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure will produce a distinct peak in the spectrum, further confirming the compound's identity. rsc.org

Table 2: Expected ¹H NMR and ¹³C NMR Chemical Shifts (Illustrative)

| Technique | Expected Chemical Shifts (ppm) and Multiplicity |

|---|---|

| ¹H NMR | Signals corresponding to the aromatic protons on both phenyl rings, with specific splitting patterns and integrations. A broad singlet for the amide (N-H) proton. |

Mass Spectrometry (MS) is used to confirm the molecular weight of "3-chloro-N-(4-chlorophenyl)benzamide". High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition of the molecule. mdpi.com The predicted monoisotopic mass of "3-chloro-N-(4-chlorophenyl)benzamide" is 265.00613 Da. uni.lu The detection of ions with m/z values corresponding to potential impurities can also be part of the quality control process.

Table 3: High-Resolution Mass Spectrometry Data for Identity Confirmation

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₉Cl₂NO |

| Predicted Monoisotopic Mass [M+H]⁺ | 266.01341 Da uni.lu |

| Observed Mass [M+H]⁺ | 266.0135 Da |

In addition to these core techniques, other methods may be employed for a comprehensive quality control assessment:

Infrared (IR) Spectroscopy : This technique is used to identify the presence of key functional groups in the molecule, such as the C=O (carbonyl) and N-H (amide) stretches, providing further confirmation of the compound's identity. nih.govnih.gov

Elemental Analysis : This method determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the sample. The results should align with the calculated theoretical values for the molecular formula of "3-chloro-N-(4-chlorophenyl)benzamide".

Melting Point : A sharp and defined melting point range is indicative of a pure crystalline solid. Impurities typically broaden and depress the melting point.

By combining the data from these analytical methodologies, a comprehensive Certificate of Analysis (CoA) is generated for each research batch of "3-chloro-N-(4-chlorophenyl)benzamide". This document provides the end-user with critical information about the purity and identity of the compound, ensuring the reliability of their research findings.

Future Research Directions and Academic Applications of 3 Chloro N 4 Chlorophenyl Benzamide

Development of "3-chloro-N-(4-chlorophenyl)benzamide" as a Chemical Probe

A significant area of future research lies in the development of 3-chloro-N-(4-chlorophenyl)benzamide as a chemical probe. Chemical probes are essential tools for dissecting complex biological processes, and this compound's core structure is amenable to modifications that would enable such applications. rsc.orgnih.gov

Affinity Tagging for Target Identification

To identify the cellular binding partners of 3-chloro-N-(4-chlorophenyl)benzamide, affinity-based target identification methods can be employed. rsc.orgresearchgate.net This would involve synthesizing derivatives of the parent compound that incorporate a reactive group for covalent attachment to its target and an affinity tag (like biotin) for subsequent purification. nih.gov The general workflow for such an approach is outlined below.

Table 1: Proposed Workflow for Affinity-Based Target Identification

| Step | Description | Key Considerations |

| 1. Synthesis of Affinity Probe | A derivative of 3-chloro-N-(4-chlorophenyl)benzamide would be synthesized to include a photoreactive group (e.g., benzophenone, diazirine) and a biotin (B1667282) tag, connected by a linker. nih.gov | The position of the linker and tags must be carefully chosen to minimize interference with the compound's binding to its native target. researchgate.net Structure-activity relationship (SAR) studies would be beneficial. benthamscience.com |

| 2. Incubation and Crosslinking | The probe would be incubated with cell lysates, intact cells, or tissues. Upon UV irradiation, the photoreactive group forms a covalent bond with the target protein(s). nih.govnih.gov | Optimization of UV exposure time and intensity is crucial to ensure efficient crosslinking without causing significant sample damage. |

| 3. Enrichment of Tagged Proteins | The biotinylated protein-probe complexes would be captured and enriched using streptavidin-coated beads. researchgate.net | Stringent washing steps are necessary to remove non-specifically bound proteins, which are a common source of false positives. researchgate.net |

| 4. Proteomic Analysis | The enriched proteins are eluted from the beads and identified using mass spectrometry-based proteomics. | Sophisticated mass spectrometry techniques and data analysis are required to identify and quantify the captured proteins with high confidence. |

| 5. Target Validation | Candidate target proteins must be validated through independent biochemical and cellular assays, such as enzymatic assays, cellular thermal shift assays (CETSA), or siRNA knockdown experiments. nih.gov | Validation is a critical step to confirm that the identified interactions are biologically relevant and not experimental artifacts. nih.gov |

Fluorescent Labeling for Imaging Studies

Another promising research direction is the development of fluorescently labeled versions of 3-chloro-N-(4-chlorophenyl)benzamide. Such probes would enable the visualization of the compound's distribution and localization within living cells and tissues, providing valuable insights into its mechanism of action. nih.govmdpi.com

The process involves conjugating a fluorophore to the core structure of 3-chloro-N-(4-chlorophenyl)benzamide. The choice of fluorophore is critical and depends on the specific application, considering factors like brightness, photostability, and spectral properties to avoid overlap with endogenous fluorescence. researchgate.net

Table 2: Potential Fluorophores for Labeling 3-chloro-N-(4-chlorophenyl)benzamide

| Fluorophore Class | Examples | Key Features | Potential Applications |

| Fluorescein | Fluorescein isothiocyanate (FITC) | Bright green emission, pH-sensitive. | General-purpose labeling for fluorescence microscopy. |

| Rhodamine | Tetramethylrhodamine (TRITC), Rhodamine B | Bright red emission, good photostability. | Suitable for multicolor imaging experiments. |

| BODIPY | BODIPY FL, BODIPY TMR | High quantum yields, narrow emission spectra, less sensitive to environmental factors. | High-resolution imaging and quantitative fluorescence studies. rsc.org |

| Cyanine Dyes | Cy3, Cy5, Cy7 | Bright and photostable, with emission in the red and near-infrared (NIR) regions. | In vivo imaging due to deeper tissue penetration of NIR light. |

The successful synthesis of a fluorescent probe would allow for a variety of imaging experiments, including confocal microscopy to determine subcellular localization and live-cell imaging to track the dynamics of target engagement in real-time. rsc.org

Exploration of Novel Molecular Targets and Pathways

Given that many benzanilide (B160483) derivatives exhibit a wide range of biological activities, a key area of future research is the elucidation of the specific molecular targets and signaling pathways modulated by 3-chloro-N-(4-chlorophenyl)benzamide. seu.ac.lknih.gov Phenotypic screening, where the effect of the compound is observed on a whole-cell or organism level, can provide initial clues about its biological function. nih.gov Hits from such screens can then be followed up with the target identification strategies described above.

Systematic screening against panels of known drug targets, such as kinases, proteases, and G-protein coupled receptors, could also reveal specific molecular interactions. ucla.edu For instance, some benzanilides have been shown to possess dual alpha 1-adrenoceptor antagonistic and steroid 5-alpha reductase inhibitory activity. nih.gov Investigating whether 3-chloro-N-(4-chlorophenyl)benzamide shares these or other activities would be a logical starting point.

Computational Refinement of "3-chloro-N-(4-chlorophenyl)benzamide" Derivatives

Computational chemistry and molecular modeling can play a pivotal role in refining the structure of 3-chloro-N-(4-chlorophenyl)benzamide to enhance its potency, selectivity, and drug-like properties. Once a primary biological target is identified, molecular docking studies can be performed to predict the binding mode of the compound within the target's active site.

This information can then guide the rational design of new derivatives with improved binding affinity. Structure-activity relationship (SAR) studies, combining computational predictions with the synthesis and biological evaluation of new analogs, would be essential for optimizing the lead compound. This iterative process of design, synthesis, and testing is a cornerstone of modern medicinal chemistry.

Integration with High-Throughput Screening (HTS) Libraries

The core scaffold of 3-chloro-N-(4-chlorophenyl)benzamide could serve as a valuable template for the creation of a combinatorial library of related compounds. Such a library could be integrated into high-throughput screening (HTS) campaigns to discover new bioactive molecules. nih.govmdpi.com HTS allows for the rapid testing of thousands of compounds against a specific biological target or in a phenotypic assay. thermofisher.com

The synthesis of a focused library around the 3-chloro-N-(4-chlorophenyl)benzamide scaffold would allow for a systematic exploration of the chemical space and a deeper understanding of the structure-activity relationships governing the biological effects of this class of compounds.

Collaborative Research Opportunities in Chemical Biology and Drug Discovery Research

The multifaceted research directions outlined above lend themselves well to collaborative efforts. The development and application of a novel chemical probe like 3-chloro-N-(4-chlorophenyl)benzamide requires expertise spanning synthetic chemistry, biochemistry, cell biology, and computational science.

Platforms and organizations that facilitate collaborative drug discovery can provide the necessary infrastructure and data management tools to support such multi-investigator projects. chemistryworld.comcollaborativedrug.comcollaborativedrug.comwikipedia.org By sharing data and expertise, researchers can accelerate the pace of discovery and more efficiently translate basic scientific findings into tangible applications. The Center for Women's Infectious Disease Research (cWIDR), for example, has a pipeline for the discovery, design, and synthesis of small molecule inhibitors, highlighting the potential for collaborative efforts in this field. wustl.edu

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-chloro-N-(4-chlorophenyl)benzamide, and what reaction conditions are critical for optimizing yield?

- Methodology : The synthesis typically involves a multi-step process:

Chlorination : Introduce chlorine atoms to the benzamide backbone using reagents like SOCl₂ or Cl₂ gas under controlled conditions .

Coupling Reaction : React 3-chlorobenzoic acid derivatives with 4-chloroaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous solvents (e.g., DMF or THF) .

Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity.

- Critical Parameters : Temperature control during chlorination (<40°C) and stoichiometric equivalence in coupling reactions are vital for avoiding side products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 3-chloro-N-(4-chlorophenyl)benzamide?

- Structural Confirmation :

- NMR : H and C NMR identify aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (C=O at ~168 ppm) .

- X-ray Crystallography : Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 25.023 Å, b = 5.3705 Å) resolve intramolecular interactions like N–H⋯O hydrogen bonds and Cl⋯Cl contacts (3.474 Å) .

- Analytical Tools : FT-IR confirms amide C=O stretches (~1650 cm⁻¹) and C–Cl vibrations (~550 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., twinned crystals) be resolved for 3-chloro-N-(4-chlorophenyl)benzamide?

- Challenge : Crystal twinning (e.g., domains related by twin law 0.948/0.052) complicates structure refinement .

- Resolution Strategy :

Data Collection : Use high-resolution synchrotron X-ray sources to improve signal-to-noise ratios.

Software Tools : Apply twin refinement algorithms in programs like SHELXL or OLEX2 to deconvolute overlapping reflections .

Validation : Cross-check with spectroscopic data (e.g., NMR) to validate bond lengths and angles .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Reactivity Profile : The meta-chloro substituent on the benzamide ring enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack (e.g., by amines or alkoxides) .

- Kinetic Studies :

- Stepwise Mechanism :

Nucleophilic Attack : Rate-determining step influenced by solvent polarity (higher rates in DMSO vs. THF).

Leaving Group Departure : Cl⁻ elimination is accelerated by electron-withdrawing groups on the phenyl ring .

- Computational Support : DFT calculations (e.g., B3LYP/6-31G*) model transition states and activation energies .

Q. How does the compound’s structure influence its potential as a pharmacophore in enzyme inhibition studies?

- Target Interactions :

- Enzyme Binding : The 4-chlorophenyl group engages in hydrophobic interactions with enzyme pockets (e.g., bacterial acps-pptase), while the amide group hydrogen-bonds to catalytic residues .

- Structure-Activity Relationship (SAR) :

- Chloro Substituents : Dual chloro groups enhance binding affinity (ΔG = -8.2 kcal/mol) but reduce solubility, requiring formulation optimization .

- In Silico Screening : Molecular docking (AutoDock Vina) predicts binding modes and inhibitory constants (Ki) against targets like kinases or proteases .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data for this compound?

- Case Example : DFT-predicted binding energies may conflict with in vitro enzyme assays due to solvation effects or protein flexibility.

- Mitigation Strategies :

Solvent Corrections : Include implicit solvent models (e.g., PCM) in computational studies.

Dynamic Simulations : Perform MD simulations (100 ns) to account for protein conformational changes .

Experimental Replicates : Use orthogonal assays (e.g., SPR and fluorescence polarization) to validate bioactivity .

Methodological Optimization

Q. What strategies improve the yield of 3-chloro-N-(4-chlorophenyl)benzamide in scaled-up syntheses?

- Process Enhancements :

- Microwave-Assisted Synthesis : Reduces reaction time (2 hours vs. 12 hours) and improves yield (85% vs. 65%) under 100°C .

- Catalytic Systems : Palladium catalysts (e.g., Pd/C) facilitate coupling reactions at lower temperatures .

- Quality Control : HPLC-DAD (C18 column, acetonitrile/water gradient) monitors purity (>99%) and identifies byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.